1,2-Dimethylanthraquinone
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Overview
Description
1,2-Dimethylanthraquinone is an organic compound with the molecular formula C({16})H({12})O(_{2}). It is a derivative of anthraquinone, characterized by the presence of two methyl groups attached to the first and second positions of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various industrial applications, including as a dye intermediate and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with phthalic anhydride, followed by cyclization and oxidation. The reaction typically uses aluminum chloride (AlCl(_3)) as a catalyst and occurs under anhydrous conditions.
Reaction Steps:
-
Acylation:
- o-Xylene + Phthalic anhydride → Intermediate
- Catalyst: AlCl(_3)
- Solvent: Carbon disulfide (CS(_2))
-
Cyclization and Oxidation:
- Intermediate → this compound
- Oxidizing agents: Potassium dichromate (K(_2)Cr(_2)O(_7)) in sulfuric acid (H(_2)SO(_4))
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes using similar synthetic routes. The key focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are sometimes employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or nitric acid (HNO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like AlCl(_3).
Major Products
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: 1,2-Dimethylhydroquinone.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
1,2-Dimethylanthraquinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,2-Dimethylanthraquinone varies depending on its application. In biological systems, it can interact with cellular components, generating reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis. This photodynamic effect is particularly useful in cancer treatment. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism.
Comparison with Similar Compounds
1,2-Dimethylanthraquinone can be compared with other anthraquinone derivatives, such as:
- 1,4-Dimethylanthraquinone
- 2-Methylanthraquinone
- 1,2-Dihydroxyanthraquinone
Uniqueness:
- The specific positioning of the methyl groups in this compound imparts unique chemical and physical properties, influencing its reactivity and applications. For instance, the presence of methyl groups at the 1 and 2 positions can affect the compound’s solubility, stability, and interaction with other molecules.
By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.
Properties
CAS No. |
3285-98-1 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1,2-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-13-14(10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 |
InChI Key |
GNRPVZNNVOGXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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